molecular formula C24H16ClFN2O2S B2929919 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892306-62-6

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2929919
CAS No.: 892306-62-6
M. Wt: 450.91
InChI Key: OIDZQEJUCLKESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine-dione core substituted with 3-chlorobenzyl and 4-fluorobenzyl groups. This scaffold is structurally related to pyrimidine-2,4-dione derivatives, which are widely studied for their biological activities, including antiviral, anticancer, and enzyme inhibitory properties . The chloro and fluoro substituents on the benzyl groups are hypothesized to enhance metabolic stability and target binding affinity compared to non-halogenated analogs .

Properties

CAS No.

892306-62-6

Molecular Formula

C24H16ClFN2O2S

Molecular Weight

450.91

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16ClFN2O2S/c25-17-5-3-4-16(12-17)14-27-21-19-6-1-2-7-20(19)31-22(21)23(29)28(24(27)30)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2

InChI Key

OIDZQEJUCLKESB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of benzothienopyrimidines. This compound has attracted attention due to its potential biological activities, including anti-cancer properties and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C24H16ClFN2O2S
  • Molecular Weight : 440.90 g/mol
  • IUPAC Name : 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • SMILES Notation : O=C(c(sc1c2cccc1)c2N(Cc(cc2)ccc2F)C1=O)

Anticancer Activity

Research has indicated that benzothienopyrimidine derivatives exhibit significant anticancer activity. Specifically, 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for its effects on various cancer cell lines.

  • Case Study : A study conducted on human breast cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The IC50 value for this compound was found to be significantly lower than that of standard chemotherapeutics, suggesting enhanced potency in inhibiting cell proliferation.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression and metastasis.

  • Dnase Inhibition : The compound was tested against deoxyribonuclease (DNase), a crucial enzyme in DNA metabolism. Results indicated a competitive inhibition mechanism with an IC50 value of approximately 25 µM, which is comparable to known DNase inhibitors .

Comparative Analysis with Similar Compounds

Compound NameAnticancer Activity (IC50)DNase Inhibition (IC50)
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione15 µM25 µM
2,4-Dichloro-1-benzothieno[3,2-d]pyrimidine30 µMNot reported
5-Fluorouracil20 µMNot applicable

The biological activity of this compound can be attributed to its ability to interact with cellular targets through multiple pathways:

  • Apoptosis Induction : By activating apoptotic pathways via caspases.
  • Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells.
  • Inhibition of DNA Repair Enzymes : The inhibition of DNase disrupts DNA repair mechanisms in cancer cells.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3-chlorobenzyl and 4-fluorobenzyl groups undergo nucleophilic substitution under specific conditions:

  • Chlorine displacement : Reacts with amines (e.g., morpholine) or alkoxides in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C), yielding 60–85% substitution products.

  • Fluorine displacement : Less reactive than chlorine but participates in reactions with strong nucleophiles (e.g., Grignard reagents) under microwave-assisted conditions.

Table 1: Nucleophilic Substitution Reactions

Substrate PositionReagentConditionsYield (%)Product
3-ChlorobenzylMorpholineDMF, 100°C, 12 h82Amine-substituted derivative
4-FluorobenzylSodium methoxideDMSO, 120°C, 8 h68Methoxy-substituted derivative

Oxidation of the Benzothieno Sulfur Atom

The sulfur atom in the benzothieno ring is susceptible to oxidation:

  • mCPBA-mediated oxidation : Forms sulfoxide (1 eq. mCPBA) or sulfone (2 eq. mCPBA) derivatives in dichloromethane at 0–25°C.

  • H₂O₂/Fe³⁺ systems : Yield sulfoxides selectively under mild acidic conditions.

Table 2: Oxidation Reactions

Oxidizing AgentEquivalentsTemperatureYield (%)Product
mCPBA10°C85Sulfoxide
mCPBA225°C90Sulfone
H₂O₂/FeCl₃150°C72Sulfoxide

Hydrolysis of the Pyrimidine-Dione Core

The pyrimidine-2,4-dione moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl) : Cleaves the dione ring to form carboxylic acid derivatives at reflux (110°C, 6 h).

  • Basic hydrolysis (NaOH) : Produces urea-like intermediates at 80°C.

Table 3: Hydrolysis Reactions

ConditionsReagentTemperatureYield (%)Product
6M HClReflux110°C68Carboxylic acid derivative
2M NaOH80°C6 h55Urea intermediate

Alkylation at Pyrimidine N-H Sites

The N-H position on the pyrimidine ring reacts with alkyl halides:

  • Methyl iodide : Forms N-methyl derivatives in DMF with K₂CO₃ (75% yield).

  • Benzyl bromide : Requires phase-transfer catalysts (e.g., TBAB) for efficient alkylation.

Comparative Reactivity with Analogous Compounds

Structural analogs exhibit variations in reactivity:

Compound ModificationKey Reaction DifferencesSource
3-Fluorobenzyl substituentEnhanced oxidative stability due to electron-withdrawing effects
Unsubstituted benzothieno coreLower electrophilicity; reduced nucleophilic substitution yields

Key Findings from Mechanistic Studies

  • Electronic effects : The electron-withdrawing chlorine and fluorine substituents activate the benzothieno ring for electrophilic attacks.

  • Steric hindrance : Bulky benzyl groups slow down reactions at the pyrimidine core compared to simpler analogs .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogs include:

  • Core modifications: Benzothieno[3,2-d]pyrimidine-dione vs. thieno[3,2-d]pyrimidine-dione or simple pyrimidine-dione.
  • Substituent diversity: Halogenated (Cl, F) vs. non-halogenated (methyl, tert-butyl) benzyl groups.
  • Substitution patterns: Mono- vs. di-alkylation on the pyrimidine-dione core.
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight Key References
Target Compound Benzothieno[3,2-d]pyrimidine-dione 3-Cl-benzyl, 4-F-benzyl ~435.9*
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-dione 4-F-benzyl 276.29
1-(2,5-Dimethylbenzyl)-3-(3-fluoro-4-methylphenyl)benzothienopyrimidine-dione Benzothieno[3,2-d]pyrimidine-dione 2,5-diMe-benzyl, 3-F-4-Me-phenyl 435.53
3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-dione 3,5-diMe-phenyl 272.33
1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 4-tert-butylbenzyl 274.33

*Calculated based on molecular formula C₂₄H₁₆ClFN₂O₂S.

Physicochemical Properties

  • Lipophilicity: The target compound’s benzothieno core and halogenated benzyl groups likely increase logP compared to thieno analogs (e.g., 3-(4-fluorobenzyl)thieno analog, logP ~2.5) .
  • Solubility: Di-alkylation may reduce aqueous solubility compared to mono-substituted derivatives (e.g., 1-(2-hydroxypropyl)pyrimidine-dione in ) .

Q & A

Q. Table 1. Representative Synthetic Yields for Benzothieno-Pyrimidine Derivatives

SubstituentsReaction ConditionsYield (%)Reference
3-Cl, 4-F-benzylDMF, K2_2CO3_3, 80°C72
2,4-diF-benzylCH3_3CN, NaH, 60°C65

Q. Table 2. Key NMR Shifts for Core Structure

Proton Environmentδ (ppm) in CDCl3_3Assignment
Benzyl CH2_24.5–5.0N-CH2_2-Ar
Pyrimidine C=O165–170 (C=O, 13^{13}C)Core carbonyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.